1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine
CAS No.: 887590-78-5
Cat. No.: VC16702090
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887590-78-5 |
|---|---|
| Molecular Formula | C17H25BrN2O2 |
| Molecular Weight | 369.3 g/mol |
| IUPAC Name | tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-8-13(12-20)10-19-11-14-6-4-5-7-15(14)18/h4-7,13,19H,8-12H2,1-3H3 |
| Standard InChI Key | VNTVJPZTUAGEGX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=CC=C2Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine is C₁₈H₂₆BrN₃O₂, with a molecular weight of 355.27 g/mol . The pyrrolidine ring adopts a puckered conformation, while the Boc group at the 1-position stabilizes the amine against undesired reactions. The 2-bromobenzyl moiety introduces steric bulk and enhances electrophilic reactivity due to bromine's polarizability. Comparative analysis with halogenated analogs (e.g., 2-fluorobenzyl and 2-chlorobenzyl derivatives) reveals that the bromine atom significantly increases molecular weight (355.27 vs. 309.34 for chloro and 293.34 for fluoro analogs) and alters lipophilicity (clogP ≈ 3.1 vs. 2.8 for chloro) .
Synthetic Routes and Optimization
Stepwise Synthesis Protocol
The synthesis involves three principal stages:
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Pyrrolidine Ring Formation: Cyclization of 1,4-diaminobutane with a carbonyl precursor under acidic conditions yields the pyrrolidine core .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine installs the Boc group at the 1-position, achieving >90% yield .
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2-Bromobenzyl Incorporation: Nucleophilic substitution between the Boc-protected pyrrolidine and 2-bromobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base affords the final product (75–80% yield) .
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency. Key parameters include:
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Temperature: 25–30°C for Boc protection to minimize side reactions.
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Solvent: Transition from DMF to acetonitrile reduces environmental impact .
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Purification: Recrystallization from ethyl acetate/hexane mixtures achieves ≥98% purity .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | Differential Scanning Calorimetry |
| Solubility (25°C) | 15 mg/mL in DMSO | USP <911> |
| logP | 3.1 ± 0.2 | HPLC (OECD 117) |
| pKa (amine) | 9.8 | Potentiometric titration |
The bromine atom contributes to a higher density (1.48 g/cm³) compared to non-halogenated analogs, while the Boc group reduces aqueous solubility .
Reactivity and Functionalization
Nucleophilic Substitution
The 2-bromobenzyl group undergoes Suzuki-Miyaura coupling with arylboronic acids, enabling diversification. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields a biaryl derivative (65% yield) .
Deprotection Strategies
Removal of the Boc group via trifluoroacetic acid (TFA) in dichloromethane generates the free amine, which is pivotal for further functionalization (e.g., amide bond formation) .
Applications in Drug Discovery
NMDA Receptor Antagonism
Structural analogs of 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine exhibit NMDA receptor inhibition, with IC₅₀ values ranging from 0.62 to 17 µM depending on substituents . The bromine atom enhances binding affinity to hydrophobic pockets in the GluN1 subunit, as demonstrated by molecular docking studies .
Intermediate in Kinase Inhibitor Synthesis
This compound serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. Coupling with pyrazolopyrimidine scaffolds yields candidates with IC₅₀ < 10 nM in enzymatic assays .
| Hazard Category | Risk Mitigation |
|---|---|
| Skin Irritation (Category 2) | Use nitrile gloves; eyewash stations accessible |
| Environmental Toxicity | Avoid release into waterways; collect waste for incineration |
The Material Safety Data Sheet (MSDS) recommends storage at 2–8°C under nitrogen to prevent degradation .
Comparative Analysis with Halogenated Analogs
| Parameter | Br Derivative (This Compound) | Cl Derivative | F Derivative |
|---|---|---|---|
| Molecular Weight | 355.27 | 309.34 | 293.34 |
| logP | 3.1 | 2.8 | 2.5 |
| NMDA IC₅₀ (µM) | 0.62–4.6 | 1.0–6.3 | 0.012–2.0 |
| Synthetic Yield (%) | 75–80 | 70–75 | 80–85 |
The bromine analog exhibits superior receptor binding but lower synthetic yield compared to fluorine variants .
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